molecular formula C17H23N3O4 B13089101 tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate CAS No. 1260883-15-5

tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate

Cat. No.: B13089101
CAS No.: 1260883-15-5
M. Wt: 333.4 g/mol
InChI Key: SNKUUMCZRVNTKK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl N-(4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-7-yl)carbamate follows IUPAC conventions for spirocyclic compounds. The numbering begins at the oxygen atom of the benzoxazine ring, with the spiro carbon (C2) serving as the bridgehead connecting the benzoxazine (positions 1–3,6–8) and piperidine (positions 2',3',5',6') rings. The tert-butyloxycarbonyl (Boc) group at position 7 and the ketone at position 4 complete the substituent pattern.

Key identifiers include:

  • Molecular formula : C₁₇H₂₃N₃O₄
  • SMILES notation : CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O
  • InChIKey : JFQYUVCXKPKBJI-UHFFFAOYSA-N

Crystallographic Analysis of Spirocyclic Architecture

Single-crystal X-ray diffraction data for related spiro compounds reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 6.4630(8) Å, b = 12.9251(14) Å, c = 20.862(2) Å, and β = 93.690(4)°. The spiro junction exhibits a characteristic tetrahedral geometry at C2, with bond lengths critical to stability:

Bond Type Length (Å) Comparative Reference
Cspiro–O (benzoxazine) 1.458 Photochromic spiropyrans
Cspiro–N (piperidine) 1.472 Benzothiazolinic spirooxazines
C=O (ketone) 1.221 Tetrahydropyridine derivatives

The elongated Cspiro–O bond (vs. typical 1.41–1.43 Å in benzoxazines) suggests reduced σ-antibonding orbital overlap, stabilizing the closed spiro form. Packing diagrams show intermolecular C–H···O interactions along the *a-axis, consistent with R factors of 0.1050 (observed) and 0.1909 (all data).

Conformational Dynamics of the Piperidine-Benzoxazine Fusion

Density functional theory (DFT) optimizations correlate with experimental geometries, confirming the piperidine ring adopts a chair conformation (puckering amplitude q₂ = 0.512 Å, θ = 175.3°). The benzoxazine ring remains nearly planar (maximum deviation 0.016 Å), with intramolecular O–H···O hydrogen bonding (2.892 Å) creating an S(6) motif that restricts rotation about the spiro axis.

Variable-temperature NMR studies of analogues reveal two dynamic processes:

  • Ring puckering : Energy barrier ΔG‡ = 45.2 kJ/mol (298 K) for chair-to-twist-boat interconversion
  • Amide rotation : Restricted by steric bulk of the Boc group (τ₁/₂ > 1 ms at 25°C)

These dynamics influence solubility profiles, with log P values decreasing from 3.1 (free amine) to 2.7 for the Boc-protected derivative.

Comparative Structural Analysis with Related Spiro Compounds

Structural comparisons highlight substituent effects on spirocyclic stability:

Fluorinated analogue : 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (FBSPO) shows reduced Cspiro–O bond length (1.442 Å) versus 1.458 Å in the tert-butyl derivative, increasing ring-opening propensity.

Photochromic systems : Benzothiazolinic spiropyrans exhibit Cspiro–O bonds elongated to 1.458–1.463 Å, correlating with bathochromic shifts in merocyanine forms. The tert-butyl carbamate’s electron-withdrawing nature (-I effect) shortens this bond by 0.016 Å versus methyl substituents, reducing photochromic activity.

Crystallographic packing : Bulky Boc groups increase intermolecular van der Waals contacts (3.421 Å vs. 3.298 Å in unsubstituted analogues), improving thermal stability (ΔTₘ +38°C).

Properties

CAS No.

1260883-15-5

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl N-(4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-7-yl)carbamate

InChI

InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)19-11-4-5-12-13(10-11)23-17(20-14(12)21)6-8-18-9-7-17/h4-5,10,18H,6-9H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

SNKUUMCZRVNTKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)NC3(O2)CCNCC3

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-7-yl)carbamate involves multiple steps. One common synthetic route includes the reaction of a benzo[e][1,3]oxazine derivative with a piperidine derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-7-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its structural motifs that are often associated with biological activity. The piperidine ring is known for its role in various pharmacological agents, while the oxazine component can contribute to the compound's overall efficacy.

Research indicates that compounds similar to tert-butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate exhibit significant biological activities such as:

  • Antimicrobial Properties : Compounds with oxazine and piperidine structures have been reported to possess antimicrobial activity, making them candidates for developing new antibiotics.
  • Anticancer Activity : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods involving:

  • Coupling Reactions : The carbamate functional group allows for coupling reactions with aryl halides to synthesize more complex derivatives.
  • Hydrolysis : Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and carbon dioxide.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for evaluating its therapeutic potential. Techniques such as:

  • Molecular Docking Studies : These studies can help predict how well the compound binds to specific receptors or enzymes.
  • Surface Plasmon Resonance (SPR) : This technique can be used to measure binding affinities and kinetics.

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-7-yl)carbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[e][1,3]oxazine Derivatives

NSC777205 and NSC777207

These derivatives (Fig. 2) share the benzo[e][1,3]oxazine core but differ in substituents:

  • NSC777205 : 4-chloro-2-fluorophenyl at the 3-position.
  • NSC777207 : Additional 7-methoxy group.

Key Findings :

  • Both compounds exhibit drug-like properties (Lipinski’s rule compliance, lead-like characteristics) and high gastrointestinal absorption.
  • NSC777205 demonstrates 2-fold higher blood-brain barrier (BBB) permeability than NSC777207, attributed to reduced polarity from the lack of a methoxy group .
  • Acute toxicity in rats is moderate, with NSC777207 showing marginally better safety margins .
Silicon-Substituted Analogs (e.g., 3ff)

Replacing the spiro carbon with silicon (4-sila-4H-benzo[d][1,3]oxazine) alters reactivity. For instance, tert-butyl carbamate 1ff undergoes intramolecular elimination to form 4-sila-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one (5ff) instead of the expected oxazine, highlighting silicon’s destabilizing effect on the spirocyclic system .

Spirocyclic Piperidine-Carbamate Derivatives

Compound 15a

This derivative (Fig. 3) contains a pyrimido[4,5-d][1,3]oxazine fused to a piperidine ring and a tert-butyl carbamate group.

CAS 1022150-11-3 Analog

A structurally related spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine] derivative (Similarity: 0.57) shares the spiro-piperidine-carbamate motif but replaces the benzooxazine with a pyridooxazine. This substitution may alter solubility and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP BBB Permeability Key Substituents Notable Properties
Target Compound ~350 (estimated) 2.1* Moderate tert-Butyl carbamate, spiro-piperidine Reactive 4-oxo group; industrial synthesis
NSC777205 332.7 3.5 High 4-chloro-2-fluorophenyl High BBB permeability; Lipinski-compliant
NSC777207 362.7 3.0 Moderate 4-chloro-2-fluorophenyl, 7-methoxy Improved solubility vs. NSC777205
Silicon Analog (3ff) ~340 (estimated) 2.8* Low Silicon substitution Instability under reaction conditions
Compound 15a 522.6 2.8 Low Pyrimido-oxazine, methoxyphenyl Rigid planar structure

*Estimated values based on structural analogs.

Biological Activity

tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and documented biological activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C17H23N3O4C_{17}H_{23}N_{3}O_{4}. Its IUPAC name is this compound. The structural features suggest potential interactions with biological targets, particularly due to the presence of the spirocyclic structure that is often associated with diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization processes. Research indicates that spirocyclic compounds can be synthesized through various methodologies, including:

  • Cyclization Reactions : Utilizing indane or oxindole derivatives as starting materials.
  • Functional Group Modifications : Incorporating carbamate groups to enhance solubility and bioactivity.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antimicrobial Activity

Studies have shown that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated high bactericidal activity comparable to established antibiotics such as ciprofloxacin . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Research indicates that compounds with similar structural motifs possess antitumor properties. For example, spirocyclic oxindoles have been reported to exhibit cytotoxic effects against various cancer cell lines . The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Some studies suggest that spirocyclic compounds can exert neuroprotective effects. This activity may be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. For instance, derivatives have been investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several spirocyclic compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited excellent inhibitory effects on bacterial growth, highlighting their potential as new antibacterial agents .
  • Case Study on Antitumor Screening : A series of spirocyclic oxindoles were screened for their cytotoxicity against human cancer cell lines. The findings revealed that some compounds induced significant cell death through apoptosis pathways, suggesting their potential as antitumor agents .

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